molecular formula C14H13NOS B15228488 1-(6-(Phenylthio)pyridin-3-yl)propan-1-one

1-(6-(Phenylthio)pyridin-3-yl)propan-1-one

Cat. No.: B15228488
M. Wt: 243.33 g/mol
InChI Key: JZMUXEKXNIIAFO-UHFFFAOYSA-N
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Description

1-(6-(Phenylthio)pyridin-3-yl)propan-1-one is an organic compound characterized by a pyridine ring substituted with a phenylthio group and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(Phenylthio)pyridin-3-yl)propan-1-one typically involves the reaction of 6-bromopyridin-3-yl phenyl sulfide with propanone under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, and the mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(6-(Phenylthio)pyridin-3-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

1-(6-(Phenylthio)pyridin-3-yl)propan-1-one has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-(Phenylthio)pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets. The phenylthio group can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The propanone moiety may also play a role in its biological activity by interacting with cellular components.

Comparison with Similar Compounds

    1-(6-Phenoxy-pyridin-3-yl)-propan-1-one: Similar structure but with a phenoxy group instead of a phenylthio group.

    1-(6-(Methylthio)pyridin-3-yl)propan-1-one: Contains a methylthio group instead of a phenylthio group.

Uniqueness: 1-(6-(Phenylthio)pyridin-3-yl)propan-1-one is unique due to the presence of the phenylthio group, which imparts distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C14H13NOS

Molecular Weight

243.33 g/mol

IUPAC Name

1-(6-phenylsulfanylpyridin-3-yl)propan-1-one

InChI

InChI=1S/C14H13NOS/c1-2-13(16)11-8-9-14(15-10-11)17-12-6-4-3-5-7-12/h3-10H,2H2,1H3

InChI Key

JZMUXEKXNIIAFO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CN=C(C=C1)SC2=CC=CC=C2

Origin of Product

United States

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